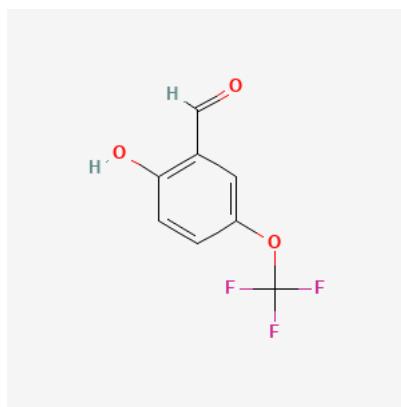


A Comprehensive Spectroscopic Guide to 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Hydroxy-5-(trifluoromethoxy)benzaldehyde
Cat. No.:	B1301225


[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **2-Hydroxy-5-(trifluoromethoxy)benzaldehyde** (CAS No: 93249-62-8).^[1] The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols. Visualizations are included to clarify analytical workflows and the principles of structural elucidation.

Molecular Structure and Properties

- Chemical Name: **2-Hydroxy-5-(trifluoromethoxy)benzaldehyde**
- Molecular Formula: C₈H₅F₃O₃^[2]
- Molecular Weight: 206.12 g/mol ^[1]

- Structure:

Image Source: PubChem CID 1268058

Spectroscopic Data Presentation

The following tables summarize the predicted spectroscopic data for **2-Hydroxy-5-(trifluoromethoxy)benzaldehyde**. These predictions are based on established principles of spectroscopy and comparative analysis with structurally similar compounds.

¹H NMR Spectroscopy Data

The proton NMR spectrum is crucial for identifying the hydrogen environments in the molecule. The aldehyde proton is expected to be significantly deshielded, appearing far downfield.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl_3

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration	Coupling Constant (J) in Hz
Aldehyde (-CHO)	9.8 - 10.1	Singlet (s)	1H	N/A
Phenolic Hydroxyl (-OH)	10.5 - 11.5	Broad Singlet (br s)	1H	N/A
Aromatic H (ortho to -CHO)	~7.6	Doublet (d)	1H	~2-3 Hz
Aromatic H (meta to -CHO)	~7.3	Doublet of Doublets (dd)	1H	~9 Hz, ~2-3 Hz
Aromatic H (para to -CHO)	~7.1	Doublet (d)	1H	~9 Hz

Note: The phenolic -OH shift is highly dependent on concentration and solvent. Intramolecular hydrogen bonding with the aldehyde carbonyl is expected to shift it significantly downfield.

¹³C NMR Spectroscopy Data

Carbon NMR provides information on the carbon skeleton. The carbonyl carbon of the aldehyde is a key diagnostic peak, appearing at a very high chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃

Carbon Assignment	Predicted Chemical Shift (ppm)	Key Features
Aldehyde Carbonyl (C=O)	190 - 195	Highly deshielded.[3]
C-OH (Phenolic)	158 - 162	
C-OCF ₃	145 - 150	
C-CHO	120 - 125	
Aromatic C-H	115 - 135	Multiple distinct signals.
Trifluoromethoxy (-OCF ₃)	118 - 122	Quartet (q) due to ¹ J(C-F) coupling.

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity	Notes
O-H Stretch (Phenolic)	3100 - 3300	Broad	Broadness due to hydrogen bonding.
Aromatic C-H Stretch	3000 - 3100	Medium	
Aldehyde C-H Stretch	2720 - 2820	Medium, Sharp	Often appears as a pair of peaks (Fermi doublet). [4]
C=O Stretch (Aldehyde)	1650 - 1670	Strong, Sharp	Lower frequency due to conjugation and intramolecular H-bonding. [5]
Aromatic C=C Stretch	1450 - 1600	Medium-Strong	Multiple bands are characteristic of the aromatic ring. [4]
C-F Stretch	1100 - 1250	Strong	Characteristic of fluorinated compounds.
C-O Stretch	1000 - 1300	Strong	Multiple bands from phenolic and ether linkages.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Value	Predicted Ion	Notes
206	$[M]^{+\bullet}$	Molecular ion peak corresponding to $C_8H_5F_3O_3^{+\bullet}$. [1]
205	$[M-H]^+$	Loss of the acidic phenolic proton or the aldehydic proton. [6]
177	$[M-CHO]^+$	Loss of the formyl radical, a common fragmentation for aldehydes.[6]
77	$[C_6H_5]^+$	Phenyl cation, though less likely due to substitution.

Experimental Protocols

Detailed methodologies are essential for obtaining high-quality, reproducible spectroscopic data.

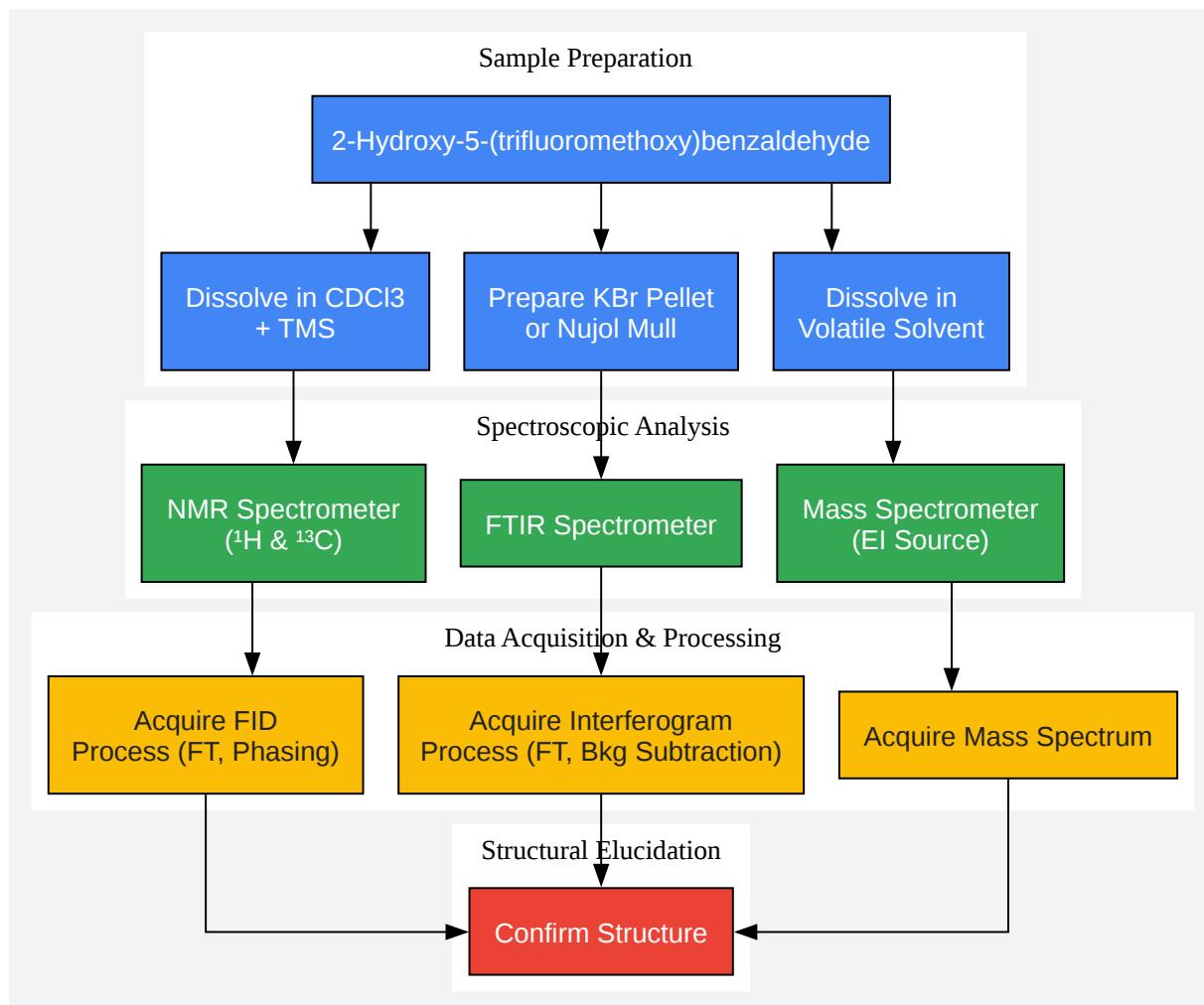
NMR Spectroscopy Protocol

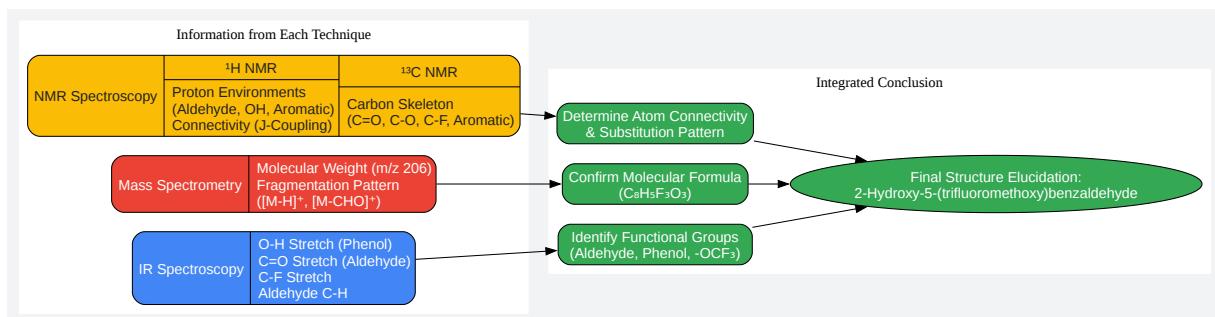
- Sample Preparation: Weigh 5-10 mg of **2-Hydroxy-5-(trifluoromethoxy)benzaldehyde**.^[7] Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d ($CDCl_3$), in a clean vial.^[7] Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).^[8] Transfer the resulting solution to a 5 mm NMR tube.
- Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity, which results in sharp, symmetrical peaks.^[7]
- Data Acquisition (1H NMR): Set appropriate acquisition parameters, including a pulse angle of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.^[7] Typically, 8-16 scans are sufficient for a good signal-to-noise ratio.^[7]

- Data Acquisition (^{13}C NMR): Use a wider spectral width and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C . Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).[\[7\]](#) Phase correct the spectrum and calibrate the chemical shift scale using the TMS peak at 0.00 ppm.[\[7\]](#) For ^1H NMR, integrate the peaks to determine the relative proton counts and analyze splitting patterns to determine coupling constants.[\[7\]](#)

IR Spectroscopy Protocol

- Sample Preparation (Solid): For solid samples, the KBr pellet method or the Nujol mull technique is common.[\[9\]](#)
 - KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Nujol Mull: Grind the sample with a few drops of Nujol (mineral oil) to create a paste.[\[9\]](#) Spread the mull thinly between two infrared-transparent salt plates (e.g., NaCl or KBr).[\[9\]](#)
- Data Acquisition: Place the sample holder in the path of the IR beam in an FTIR spectrometer. Record a background spectrum of the empty sample holder (or pure KBr pellet/Nujol) first. Then, run the analysis on the sample. The instrument software will automatically subtract the background spectrum.
- Data Processing: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm^{-1}). Identify characteristic absorption bands corresponding to the functional groups in the molecule.[\[10\]](#)


Mass Spectrometry Protocol


- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like methanol or acetonitrile.
- Instrumentation: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds.

- Data Acquisition: In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.[6] The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio.
- Data Analysis: The resulting mass spectrum plots ion abundance against the m/z ratio. Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information. The most intense peak is known as the base peak.[6]

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) illustrate key workflows and logical relationships in the spectroscopic analysis of **2-Hydroxy-5-(trifluoromethoxy)benzaldehyde**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-羟基-5-(三氟甲氧基)苯甲醛 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. PubChemLite - 2-hydroxy-5-(trifluoromethoxy)benzaldehyde (C₈H₅F₃O₃) [pubchemlite.lcsb.uni.lu]
- 3. C₇H₆O C₆H₅CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. C₇H₆O C₆H₅CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. C₇H₆O C₆H₅CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. benchchem.com [benchchem.com]
- 8. C₇H₆O C₆H₅CHO benzaldehyde low high resolution ¹H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1301225#spectroscopic-data-of-2-hydroxy-5-trifluoromethoxy-benzaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

